molecular formula C12H7ClN4O3 B11705795 N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine

N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine

Katalognummer: B11705795
Molekulargewicht: 290.66 g/mol
InChI-Schlüssel: BOAJDMIDSSIIGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is a chemical compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group and a 7-nitro group attached to the benzoxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a benzoxadiazole precursor followed by the introduction of the 4-chlorophenyl group. One common method involves the reaction of 4-chlorophenylamine with 7-nitro-2,1,3-benzoxadiazole under suitable conditions to yield the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine may involve large-scale nitration and coupling reactions using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxadiazole derivatives, which may exhibit different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by affecting the electronic distribution within the molecule. This, in turn, influences its binding affinity to target proteins and enzymes, leading to the inhibition of their activity. The compound’s ability to disrupt bacterial cell walls and inhibit enzyme function makes it a potent antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine can be compared with other benzoxadiazole derivatives, such as:

The uniqueness of N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H7ClN4O3

Molekulargewicht

290.66 g/mol

IUPAC-Name

N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C12H7ClN4O3/c13-7-1-3-8(4-2-7)14-9-5-6-10(17(18)19)12-11(9)15-20-16-12/h1-6,14H

InChI-Schlüssel

BOAJDMIDSSIIGG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC2=CC=C(C3=NON=C23)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.